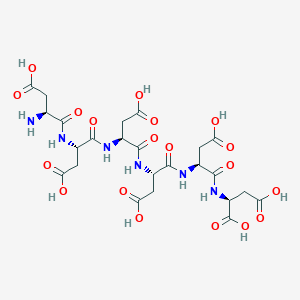

Asp-Asp-Asp-Asp-Asp-Asp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32N6O19 |

|---|---|

Molecular Weight |

708.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C24H32N6O19/c25-7(1-13(31)32)19(43)26-8(2-14(33)34)20(44)27-9(3-15(35)36)21(45)28-10(4-16(37)38)22(46)29-11(5-17(39)40)23(47)30-12(24(48)49)6-18(41)42/h7-12H,1-6,25H2,(H,26,43)(H,27,44)(H,28,45)(H,29,46)(H,30,47)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,48,49)/t7-,8-,9-,10-,11-,12-/m0/s1 |

InChI Key |

AVTYRFNMUKCTIC-ZNSCXOEOSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of (Asp)6 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexa-L-aspartic acid peptide, denoted as (Asp)6, is an oligopeptide composed of six repeating L-aspartic acid residues linked by peptide bonds. As a highly charged anionic peptide at physiological pH, (Asp)6 and other oligo-aspartic acid peptides are of interest in various biomedical and biotechnological applications. Their polyanionic nature allows for interactions with cationic molecules and surfaces, making them relevant in drug delivery, biomineralization, and as modulators of protein activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological relevance of the (Asp)6 peptide.

Chemical Structure of (Asp)6 Peptide

The fundamental structure of the (Asp)6 peptide consists of six L-aspartic acid monomers connected in a linear fashion. The linkage between each aspartic acid residue is an amide bond, also known as a peptide bond, formed between the α-carboxyl group of one residue and the α-amino group of the subsequent residue. This results in a repeating backbone structure with pendant carboxylate side chains.

Primary Structure and Isomerism

The primary structure is the linear sequence of amino acids, which for hexa-L-aspartic acid is simply (Asp-Asp-Asp-Asp-Asp-Asp). Each aspartic acid residue possesses a chiral center at the α-carbon, and in this guide, we focus on the naturally occurring L-enantiomer.

A key structural feature of peptides containing aspartic acid is the potential for the formation of both α- and β-peptide bonds. In the context of synthetic peptides, the peptide bond can involve the β-carboxyl group of the aspartic acid side chain, leading to a β-peptide linkage. While naturally occurring poly-aspartic acid fragments are typically α-linked, synthetic methods can produce a mixture of α- and β-linkages. This guide will primarily focus on the α-linked structure, which is the common form in biological systems.

Caption: Distinction between α- and β-peptide bonds in poly-aspartic acid.

Secondary and Tertiary Structure

Short, linear peptides like (Asp)6 are highly flexible and typically do not adopt a stable, well-defined secondary or tertiary structure in aqueous solution. They are likely to exist as a random coil, an ensemble of rapidly interconverting conformations. The high density of negative charges from the carboxylate side chains at neutral pH leads to electrostatic repulsion, which further disfavors the formation of compact, ordered structures like α-helices or β-sheets. However, the conformational ensemble can be influenced by environmental factors such as pH, ionic strength, and the presence of counter-ions.

Quantitative Physicochemical Data

The following table summarizes key physicochemical and structural parameters for the (Asp)6 peptide. The bond lengths and angles are standard values for peptide backbones and aspartic acid residues and may vary slightly depending on the specific conformation.

| Parameter | Value | Reference/Note |

| Molecular Formula | C24H32N6O19 | |

| Molecular Weight | 692.54 g/mol | |

| Isoelectric Point (pI) | ~2.8 | Estimated |

| Charge at pH 7 | -6 | |

| Typical Peptide Bond Length (C-N) | ~1.33 Å | Standard peptide geometry |

| Typical Cα-C Bond Length | ~1.52 Å | Standard peptide geometry |

| Typical N-Cα Bond Length | ~1.47 Å | Standard peptide geometry |

| Typical Cα-Cβ Bond Length | ~1.53 Å | Standard peptide geometry |

| Typical Peptide Bond Angle (Cα-C-N) | ~116° | Standard peptide geometry |

| Typical Peptide Bond Angle (C-N-Cα) | ~121° | Standard peptide geometry |

| Typical Dihedral Angle (φ) | Variable (Random Coil) | |

| Typical Dihedral Angle (ψ) | Variable (Random Coil) |

Experimental Protocols

Synthesis of (Asp)6 Peptide by Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a standard and effective method for the solid-phase synthesis of the (Asp)6 peptide.[1][2]

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. Repeat the coupling if the test is positive.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the remaining five aspartic acid residues.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the (Asp)6 peptide using mass spectrometry and analytical HPLC.

Caption: Workflow for the solid-phase synthesis of (Asp)6 peptide.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the (Asp)6 peptide in solution.[3]

Protocol:

-

Sample Preparation: Dissolve the lyophilized (Asp)6 peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.

-

Data Acquisition:

-

Record CD spectra in the far-UV region (190-260 nm) at 25°C using a 1 mm pathlength quartz cuvette.

-

Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and response time to 2 s.

-

Acquire and average at least three scans for both the sample and the buffer blank.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the data to mean residue ellipticity [θ].

-

A spectrum with a strong negative band around 200 nm is characteristic of a random coil conformation.

-

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized (Asp)6 peptide. Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence.[4]

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Mass Spectrometry Analysis:

-

Infuse the sample into an ESI-MS instrument.

-

Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular weight from the observed m/z values of the multiply charged ions.

-

-

Tandem MS (MS/MS) Analysis:

-

Select the parent ion corresponding to the (Asp)6 peptide for fragmentation.

-

Acquire the MS/MS spectrum to observe the characteristic b- and y-ion series, confirming the peptide sequence.

-

Potential Biological Signaling Pathways

While the direct involvement of the (Asp)6 peptide in specific signaling pathways is not extensively documented, the monomeric unit, D-aspartic acid, has been shown to act as a signaling molecule in neuroendocrine systems.[5][6] It is plausible that oligo-aspartic acid peptides could modulate similar pathways, potentially through interactions with cell surface receptors or by influencing the local concentration of D-aspartate. One such pathway is the D-aspartate-mediated signaling in testicular Leydig cells, which leads to the production of testosterone.

Caption: D-Aspartate signaling pathway in Leydig cells.

In this pathway, D-aspartate binds to the NMDA receptor on the surface of Leydig cells, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates Protein Kinase A (PKA), which upregulates the expression of the Steroidogenic Acute Regulatory (StAR) protein. StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis, ultimately leading to the synthesis of testosterone. Further research is required to determine if (Asp)6 can directly activate or modulate this pathway.

Conclusion

The (Asp)6 peptide is a well-defined oligo-aspartic acid with a chemical structure dominated by its polyanionic character. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols, and its structural and physicochemical properties can be thoroughly characterized by a suite of analytical techniques. While its specific biological roles are still under investigation, the known signaling activities of its monomeric counterpart suggest potential avenues for future research into the therapeutic applications of oligo-aspartic acid peptides. This guide provides a foundational technical overview for researchers and professionals working with or interested in the (Asp)6 peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 4. Measuring complete isotopomer distribution of aspartate using gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insights into D-Aspartate Signaling in Testicular Activity | MDPI [mdpi.com]

The Pivotal Role of Polyaspartic Acid in Biomineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biomineralization, the process by which living organisms produce minerals, is fundamental to the formation of hard tissues such as bones, teeth, and shells. This intricate process is meticulously controlled by a suite of organic macromolecules, among which acidic proteins rich in aspartic acid play a crucial role. Polyaspartic acid (PAsp), a synthetic polypeptide, has emerged as a powerful biomimetic analog for these native proteins, enabling researchers to unravel the complex mechanisms of mineral formation and to develop novel strategies for tissue engineering and drug delivery. This technical guide provides an in-depth exploration of the function of polyaspartic acid in biomineralization, with a focus on its impact on calcium phosphate (B84403) and calcium carbonate crystallization. It offers a comprehensive overview of the mechanisms of action, quantitative data on its effects, and detailed experimental protocols for in vitro studies.

Core Mechanisms of Polyaspartic Acid in Biomineralization

Polyaspartic acid exhibits a dual functionality in biomineralization, acting as both an inhibitor and a promoter of crystal growth, a role that is largely dependent on its concentration and the surrounding environmental conditions. Its high density of carboxyl groups allows for strong chelation of calcium ions, which is central to its multifaceted influence on mineralization.[1][2]

1. Inhibition of Nucleation and Crystal Growth:

At certain concentrations, PAsp effectively inhibits the spontaneous precipitation of minerals from supersaturated solutions.[3] By sequestering calcium ions, it increases the energy barrier for the formation of a stable crystal nucleus.[1] Furthermore, PAsp can adsorb onto the surfaces of nascent crystals, blocking active growth sites and preventing their further development.[4] This inhibitory effect is crucial in biological systems to prevent ectopic calcification and to maintain a pool of amorphous mineral precursors.

2. Promotion of Nucleation and Controlled Growth:

Counterintuitively, when immobilized on a substrate or at lower concentrations in solution, PAsp can promote nucleation.[5] By creating a localized supersaturation of calcium ions on a surface, it can act as a template for oriented crystal growth. This is particularly relevant in the context of collagen mineralization, where PAsp, mimicking non-collagenous proteins, is thought to guide the formation of hydroxyapatite (B223615) crystals within the collagen fibrils.[5][6]

3. Polymorph Selection and Morphological Control:

Polyaspartic acid plays a significant role in determining the crystalline phase (polymorph) and morphology of the mineral product. In calcium carbonate crystallization, the concentration of PAsp can direct the formation of either calcite or vaterite, with higher concentrations often favoring the less stable vaterite polymorph.[7][8] It achieves this by selectively inhibiting the growth of specific crystal faces, thereby altering the overall crystal habit. For instance, in the presence of PAsp, calcite crystals can exhibit rounded edges and terraced surfaces.

4. Polymer-Induced Liquid Precursor (PILP) Process:

A key mechanism attributed to polyaspartic acid is the formation of a polymer-induced liquid precursor (PILP) phase.[9][10][11] In this process, PAsp and calcium ions form nano-sized, highly hydrated, and disordered clusters that remain in a liquid-like state. This amorphous precursor phase can infiltrate complex organic matrices, such as collagen fibrils, before solidifying into a crystalline mineral.[12] The PILP process is believed to be a fundamental mechanism for the formation of intricately structured biominerals.

The following diagram illustrates the concentration-dependent dual role of polyaspartic acid in biomineralization.

Quantitative Data on the Effects of Polyaspartic Acid

The following tables summarize quantitative data from various studies on the effects of polyaspartic acid on calcium carbonate and calcium phosphate crystallization.

Table 1: Effect of Polyaspartic Acid on Calcium Carbonate Polymorphism

| PAsp Concentration (µg/mL) | Calcite (%) | Vaterite (%) | Aragonite (%) | Reference |

| 0 | 100 | 0 | 0 | [13] |

| 0.25 - 0.5 | Majority | Minority | 0 | [13] |

| > 0.5 - < 1.0 | Mixture | Mixture | 0 | [13] |

| > 1.0 | Minority | Majority | 0 | [13] |

Table 2: Effect of Polyaspartic Acid on Calcium Phosphate Crystal Size

| PAsp Concentration (µg/mL) | Mineral Phase | Average Crystal Size (nm) | Reference |

| 0 | Hydroxyapatite | 50 - 100 | [4] |

| 3.9 | Hydroxyapatite | Significantly smaller than control | [4] |

| 7.81 | Hydroxyapatite | Significantly smaller than control | [4] |

| 50 | Amorphous Calcium Phosphate | ~80 (spherical particles) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of polyaspartic acid in biomineralization.

Protocol 1: In Vitro Calcium Carbonate Crystallization

This protocol is designed to investigate the effect of polyaspartic acid on the polymorphism and morphology of calcium carbonate crystals.

Materials:

-

Calcium Chloride (CaCl₂) solution (e.g., 0.1 M)

-

Ammonium Carbonate ((NH₄)₂CO₃) solution (e.g., 0.1 M) or vapor diffusion setup

-

Polyaspartic acid (PAsp) stock solution (e.g., 1 mg/mL)

-

Deionized water

-

Glass slides or coverslips

-

Petri dishes

-

Scanning Electron Microscope (SEM)

-

Fourier-Transform Infrared (FTIR) Spectrometer or X-ray Diffractometer (XRD)

Procedure:

-

Prepare a series of CaCl₂ solutions containing different concentrations of PAsp (e.g., 0, 1, 5, 10, 20 µg/mL).

-

Place glass slides in Petri dishes.

-

Pipette a fixed volume of each CaCl₂/PAsp solution onto the glass slides.

-

Induce crystallization by either adding a stoichiometric amount of (NH₄)₂CO₃ solution or by placing the Petri dishes in a desiccator containing a vial of (NH₄)₂CO₃ powder (vapor diffusion method).

-

Seal the Petri dishes or desiccator and leave undisturbed at a constant temperature (e.g., room temperature) for a specified period (e.g., 24-48 hours).

-

After the incubation period, gently rinse the glass slides with deionized water and then with ethanol (B145695) to remove soluble salts and stop the reaction.

-

Air-dry the slides.

-

Characterize the crystal morphology using SEM.

-

Determine the polymorph composition (calcite, vaterite, aragonite) using FTIR or XRD.[14][15]

The following diagram outlines the experimental workflow for in vitro calcium carbonate crystallization.

Protocol 2: In Vitro Collagen Mineralization (PILP Process)

This protocol describes a method to mimic the intrafibrillar mineralization of collagen using the polymer-induced liquid precursor (PILP) process with polyaspartic acid.

Materials:

-

Type I collagen (e.g., from rat tail)

-

Acetic acid (e.g., 0.01 M)

-

Phosphate Buffered Saline (PBS)

-

Calcium Chloride (CaCl₂) solution (e.g., 4.5 mM)

-

Potassium Phosphate (K₂HPO₄) solution (e.g., 2.1 mM)

-

Polyaspartic acid (PAsp) stock solution (e.g., 1 mg/mL, to a final concentration of 100 µg/mL)[16]

-

Transmission Electron Microscopy (TEM) grids (carbon-coated)

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining (optional)

-

Transmission Electron Microscope (TEM)

Procedure:

-

Dissolve collagen in acetic acid at 4°C to obtain a collagen solution (e.g., 0.5 mg/mL).[16]

-

Deposit a drop of the collagen solution onto a TEM grid and allow the collagen fibrils to self-assemble by incubating in a humid environment at 37°C for a specified time (e.g., 1-2 hours).

-

Prepare the mineralization solution by mixing CaCl₂, K₂HPO₄, and PAsp in a buffer (e.g., Tris-buffered saline) to the desired final concentrations. The pH should be adjusted to 7.4.[16]

-

Immerse the TEM grids with the assembled collagen fibrils into the mineralization solution.

-

Incubate at 37°C for various time points (e.g., 6, 12, 24, 48 hours) to observe the progression of mineralization.

-

After incubation, gently wash the grids with deionized water to remove excess salts.

-

(Optional) For enhanced contrast in TEM, negatively or positively stain the grids with uranyl acetate and/or lead citrate.

-

Dry the grids and examine them under a TEM to observe the extent and location (intrafibrillar vs. extrafibrillar) of mineralization. Electron diffraction can be used to identify the mineral phase.

The following diagram illustrates the logical relationship in the PILP process for collagen mineralization.

Conclusion

Polyaspartic acid serves as an invaluable tool for dissecting the intricate processes of biomineralization. Its ability to modulate crystal nucleation, growth, polymorphism, and morphology provides a window into the sophisticated strategies employed by organisms to create hierarchically structured mineralized tissues. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to further investigate the multifaceted roles of acidic polypeptides in biomineralization. A deeper understanding of these mechanisms holds immense promise for the development of advanced biomaterials for bone and dental regeneration, as well as for the design of novel drug delivery systems that target mineralized tissues. The continued exploration of PAsp and other biomimetic molecules will undoubtedly pave the way for innovative solutions in medicine and materials science.

References

- 1. The Mineralization of Various 3D-Printed PCL Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1341676A - Synthesis method of polyaspartic acid - Google Patents [patents.google.com]

- 3. The Role of Poly(Aspartic Acid) in the Precipitation of Calcium Phosphate in Confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bio-inspired Synthesis of Mineralized Collagen Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyaspartic Acid Concentration Controls the Rate of Calcium Phosphate Nanorod Formation in High Concentration Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chesci.com [chesci.com]

- 8. Exploring Biomineralization Processes Using In Situ Liquid Transmission Electron Microscopy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. cup.lmu.de [cup.lmu.de]

- 14. Quantitative analysis of synthetic calcium carbonate polymorphs using FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. or.niscpr.res.in [or.niscpr.res.in]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Oligo-Aspartic Acid in Calcium Carbonate Precipitation

This technical guide explores the multifaceted role of oligo-aspartic acid and its monomer, L-aspartic acid, in the precipitation of calcium carbonate (CaCO₃). Aspartic acid-rich proteins and synthetic poly(aspartic acid) are known to be potent modulators of biomineralization, influencing crystal nucleation, growth, polymorphism, and morphology. Understanding these interactions is critical for applications ranging from materials science to the development of drug delivery systems and therapies for pathological calcification.

Core Mechanisms of Interaction

Oligo-aspartic acid influences CaCO₃ precipitation through a series of complex interactions at the molecular level. The carboxyl groups on the aspartic acid residues are believed to provide binding sites for Ca²⁺ ions.[1] This interaction can lead to several downstream effects:

-

Stabilization of Precursor Phases: Oligo-aspartic acid, and to a lesser extent the monomer, can stabilize amorphous calcium carbonate (ACC), a transient precursor phase in the crystallization of more stable polymorphs like calcite and vaterite.[2][3][4] This stabilization is achieved by inhibiting the aggregation of ACC nanoparticles and retarding their dissolution and recrystallization.[5] The chelating ability and subsequent stabilization effect increase with the chain length of the oligo-aspartic acid.[4]

-

Control of Polymorph Selection: The presence of aspartic acid can dictate which crystalline polymorph of CaCO₃ is formed. At low concentrations, L-aspartic acid can induce the formation of vaterite, a less stable polymorph, whereas in its absence, the more stable calcite is typically the sole product.[1] As the concentration of L-aspartic acid increases, the proportion of vaterite in the final precipitate rises significantly.[1] Interestingly, the effect of poly(aspartic acid) (pAsp) chain length is more complex; short chains (pAsp-10) can favor pure calcite, while longer chains promote the formation of vaterite.[4]

-

Morphological Control: Aspartic acid not only influences the crystal phase but also the size and shape (morphology) of the crystals. In the absence of aspartic acid, CaCO₃ precipitates as bulky, rhombohedral calcite crystals.[1] With increasing concentrations of L-aspartic acid, the morphology shifts towards layered calcite and eventually to spherical vaterite aggregates.[1]

-

Inhibition of Crystal Growth: At certain concentrations, oligo-aspartic acid can act as an inhibitor of CaCO₃ crystal growth.[6][7] This is attributed to the adsorption of the molecules onto the crystal surfaces, which blocks active growth sites and hinders the attachment of further ions.[8]

Below is a diagram illustrating the proposed mechanistic pathway of oligo-aspartic acid's influence on calcium carbonate precipitation.

Quantitative Data on Precipitation Control

The effects of L-aspartic acid concentration and oligo-aspartic acid chain length on CaCO₃ precipitation have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of L-Aspartic Acid Concentration on CaCO₃ Polymorph and Morphology

| L-Aspartic Acid Conc. (mg/mL) | Predominant Polymorph(s) | Observed Morphology | Reference |

| 0 | Calcite | Bulky, amorphous-like crystals | [1] |

| 0.25 - 0.5 | Calcite with minor Vaterite | Layered, rhombohedral calcite | [1] |

| >0.5 - <1.0 | Mixture of Calcite and Vaterite | Mixture of layered calcite and spherical vaterite | [1] |

| >1.0 | Vaterite | Nearly pure spherical vaterite crystals | [1] |

Data synthesized from a study investigating the direct precipitation of CaCO₃ by mixing CaCl₂ and Na₂CO₃ solutions at 37°C.[1]

Table 2: Influence of Poly(Aspartic Acid) (pAsp) Chain Length on CaCO₃ Polymorph

| Additive | Final Polymorph(s) | Crystal Morphology | Reference |

| Asp Monomer | Vaterite | - | [4] |

| pAsp-10 (10 residues) | Pure Calcite | Aggregated small calcite crystals (~2-3 µm) | [4] |

| Longer pAsp Chains | Increased Vaterite Content | Reduced size for both calcite and vaterite crystals | [4] |

Data derived from studies on the crystallization of ACC in the presence of pAsp of varying chain lengths.[4]

Experimental Protocols

Reproducing experiments on the influence of oligo-aspartic acid on CaCO₃ precipitation requires careful control of conditions. Below is a generalized methodology based on common experimental setups.

Materials and Reagent Preparation

-

Calcium Chloride (CaCl₂) Stock Solution: Prepare a 0.5 M CaCl₂ solution by dissolving anhydrous CaCl₂ in deionized ultrapure water.

-

Sodium Carbonate (Na₂CO₃) Stock Solution: Prepare a 0.5 M Na₂CO₃ solution by dissolving anhydrous Na₂CO₃ in deionized ultrapure water.

-

Oligo-Aspartic Acid Solution: Prepare solutions of L-aspartic acid or oligo-aspartic acid at various concentrations (e.g., 0.25, 0.5, 1.0, 1.5 mg/mL) by dissolving the powder in the CaCl₂ stock solution.[1] Sonication may be used to aid dissolution.

Precipitation Procedure

-

Reaction Setup: Conduct the experiments in a temperature-controlled environment, for instance, a water-jacketed reactor at 25°C or a water bath at 37°C.[1][9]

-

Initiation of Precipitation: Mix equal volumes of the CaCl₂ (containing the dissolved aspartic acid) and Na₂CO₃ solutions.[1][9] One common method is to slowly add the CaCl₂ solution to the Na₂CO₃ solution under constant stirring.[1]

-

Incubation: Allow the precipitation to proceed for a defined period. The resulting suspension will contain the CaCO₃ precipitate.

-

Sample Collection: Isolate the precipitate by centrifugation.

-

Washing and Drying: Wash the collected precipitate multiple times with deionized ultrapure water and ethanol (B145695) to remove any soluble ions. Dry the sample, for example, in an oven at a moderate temperature or under vacuum.

The following diagram outlines a typical experimental workflow for this process.

Characterization Techniques

-

X-Ray Diffraction (XRD): Used to identify the crystalline polymorphs (calcite, vaterite, aragonite) of the CaCO₃ precipitate based on their characteristic diffraction patterns.[1][10]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Employed to visualize the morphology, size, and aggregation state of the precipitated crystals.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of carbonate and to identify the incorporation of organic molecules (like aspartic acid) into the precipitate by detecting characteristic vibrational bands.[11][12]

Logical Relationships and Summary

The influence of oligo-aspartic acid on CaCO₃ precipitation is dependent on key parameters, primarily concentration and chain length. These relationships determine the final characteristics of the mineral phase.

The diagram below summarizes the logical flow from key input parameters to the resulting outputs in the CaCO₃ system.

References

- 1. cup.lmu.de [cup.lmu.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amino Acid and Oligopeptide Effects on Calcium Carbonate Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization and crystallization mechanism of amorphous calcium carbonate | Bioprocess Inspired Fabrication [bioprocess.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. aidic.it [aidic.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Peptide Sequence Asp-Asp-Asp-Asp-Asp-Asp

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexa-L-aspartic acid peptide (Asp6), a sequence of six consecutive aspartic acid residues, represents a model polyanionic peptide with significant implications in various scientific domains. Its unique properties, stemming from the high density of negative charges, make it a subject of interest in fields ranging from biomineralization and drug delivery to understanding protein degradation pathways. This technical guide provides a comprehensive analysis of the Asp-Asp-Asp-Asp-Asp-Asp peptide, detailing its synthesis, purification, and characterization. It includes meticulously outlined experimental protocols and explores its potential biological significance, particularly in the context of a recently elucidated aspartate-driven signaling pathway. All quantitative data found in the literature for related poly-aspartic acid peptides are summarized for comparative analysis.

Physicochemical Properties and Characteristics

The defining feature of the this compound peptide is its high negative charge at physiological pH, attributable to the carboxylate side chains of the six aspartic acid residues. This property governs its solubility, interaction with cations, and overall conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H32N6O19 | N/A |

| Molecular Weight | 708.54 g/mol | N/A |

| Isoelectric Point (pI) | ~2.8 - 3.5 (Estimated) | N/A |

| Charge at pH 7.4 | -6 | N/A |

| Solubility | Highly soluble in aqueous solutions | [General knowledge] |

| Secondary Structure | Likely random coil in solution due to charge repulsion | [General knowledge] |

Table 2: Representative Quantitative Data for Poly-Aspartic Acid

| Parameter | Value | Conditions | Peptide/Polymer | Reference |

| Calcium Carbonate Inhibition | Effective inhibitor | In vitro crystallization assay | Poly-aspartic acid | N/A |

| Enzymatic Degradation (Pronase) | Slow | pH 7.4, 37°C | Poly-aspartic acid | N/A |

| Stability (t1/2) at pH 7.4, 37°C | Not specified | Aqueous solution | Peptides with Asp-Asp motifs | N/A |

Synthesis, Purification, and Characterization

The synthesis of the this compound peptide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). Subsequent purification by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for obtaining a pure and well-defined product.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the hexa-aspartate peptide using Fmoc/tBu chemistry.

Caption: Workflow for the purification of the hexa-aspartate peptide.

Materials:

-

Crude this compound peptide

-

Deionized water

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in mobile phase A (0.1% TFA in water).

-

Column Equilibration: Equilibrate the C18 column with mobile phase A.

-

Injection: Inject the dissolved peptide onto the column.

-

Elution: Elute the peptide using a linear gradient of mobile phase B (0.1% TFA in ACN) over 30-60 minutes.

-

Fraction Collection: Collect fractions as the peptide elutes.

-

Analysis: Analyze the purity of each fraction using analytical HPLC and mass spectrometry.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

Experimental Protocol: Mass Spectrometry Characterization

This protocol outlines the confirmation of the molecular weight of the purified peptide using mass spectrometry.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard of known molecular weight.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Determine the molecular weight of the peptide from the mass-to-charge ratio (m/z) of the observed ions. The expected monoisotopic mass for C24H32N6O19 is 708.1774 g/mol .

Experimental Protocol: NMR Spectroscopy Characterization

This protocol describes the structural characterization of the peptide using 1D and 2D NMR spectroscopy.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically D2O, to a concentration of 1-5 mM.

-

Data Acquisition: Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY) on a high-field NMR spectrometer.

-

Data Analysis: Assign the proton resonances to the specific amino acid residues in the peptide sequence. The chemical shifts of the α- and β-protons of the aspartic acid residues will be characteristic.

Signaling Pathways and Biological Interactions

While specific signaling pathways directly activated by the hexa-aspartate peptide are not yet defined, recent research has shed light on a crucial role for extracellular aspartate in promoting cancer metastasis. This pathway, initiated by the activation of the N-methyl-D-aspartate (NMDA) receptor, provides a framework for understanding how poly-aspartic sequences might exert biological effects.

Aspartate-Induced Pro-Metastatic Signaling Pathway

Caption: Aspartate-driven signaling cascade promoting metastasis.

This pathway highlights that extracellular aspartate can act as a signaling molecule, binding to and activating the NMDA receptor on cancer cells. This activation leads to an influx of calcium ions, which in turn activates the transcription factor CREB. Activated CREB upregulates the expression of deoxyhypusine (B1670255) hydroxylase (DOHH), an enzyme that catalyzes the hypusination and activation of the translation initiation factor eIF5A. This leads to an alternative translation program that enhances the synthesis of proteins like collagen, ultimately promoting a pro-metastatic environment.

Conclusion

The this compound peptide, with its well-defined structure and high charge density, serves as a valuable tool for a wide range of scientific investigations. This guide provides the essential technical information for its synthesis, purification, and characterization, enabling researchers to produce high-quality material for their studies. The elucidation of the aspartate-NMDA receptor signaling pathway opens new avenues for exploring the biological roles of poly-aspartic acid sequences and their potential as therapeutic targets or agents. Further research is warranted to determine specific quantitative data for the hexa-aspartate peptide and to explore its interactions with various biological systems in greater detail.

The Biocompatibility and Biodegradability of Polyaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyaspartic acid (PAA), a synthetic polyamino acid, has garnered significant attention within the biomedical field due to its favorable biocompatibility and biodegradability. These properties, coupled with its versatile chemical structure, make it an excellent candidate for a range of applications, including drug delivery systems, tissue engineering scaffolds, and as a component of medical device coatings. This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of PAA, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

Introduction

Polyaspartic acid is a water-soluble, anionic polymer that is structurally similar to polypeptides. It is typically synthesized through the thermal polycondensation of L-aspartic acid, which forms a polysuccinimide (PSI) intermediate. Subsequent hydrolysis of PSI yields poly(α,β-D,L-aspartic acid)[1][2][3]. The ratio of α and β linkages and the stereochemistry of the aspartic acid residues can be controlled to some extent during synthesis, influencing the polymer's final properties. The presence of peptide bonds in its backbone is a key feature that contributes to its biodegradability, offering a distinct advantage over many non-degradable synthetic polymers used in medicine.

Biocompatibility of Polyaspartic Acid

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Polyaspartic acid has been shown to exhibit excellent biocompatibility, with numerous studies demonstrating its low toxicity and hemocompatibility.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are a fundamental first step in assessing the biocompatibility of a biomaterial. These tests evaluate the effect of the material on cell viability and proliferation. Polyaspartic acid has consistently demonstrated low cytotoxicity across various cell lines.

Table 1: Summary of In Vitro Cytotoxicity Data for Polyaspartic Acid

| Cell Line | Assay | PAA Derivative/Concentration | Result | Reference |

| 3T3 Fibroblasts | MTT Assay | Poly(aspartic acid) | IC50 > 3 mg/mL | [4] |

| PC-3 (Prostate Cancer) | MTT Assay | Poly(aspartic acid) | IC50 > 3 mg/mL | [4] |

| A549 (Lung Adenocarcinoma) | MTT Assay | Not Specified | IC50 values in the range from 264.32 to 608.70 µM for derivatives | [4] |

| NIH/3T3 (Mouse Embryonic Fibroblast) | MTT Assay | Not Specified | High IC50 values, indicating low cytotoxicity to healthy cells | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Expose the cells to various concentrations of the polyaspartic acid solution for a predetermined period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., a known cytotoxic agent) and a negative control (cell culture medium only).

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT reagent (typically 0.5 mg/mL in serum-free medium) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value, the concentration of the substance that inhibits 50% of cell growth, can then be determined.

Hemocompatibility

For blood-contacting applications, hemocompatibility is a critical aspect of biocompatibility. Key parameters include hemolysis (the rupture of red blood cells), platelet activation, and complement activation.

Table 2: Summary of Hemocompatibility Data for Polyaspartic Acid

| Test | PAA Formulation | Result | Standard | Reference |

| Hemolysis | Poly(aspartic acid) coated surface | < 2% hemolysis | ISO 10993-4 | Not explicitly found, but inferred from general biocompatibility statements |

| Platelet Activation (CD62P expression) | Not Specified | Further research needed for specific quantitative data | ISO 10993-4 | [6][7] |

| Complement Activation (C3a/sC5b-9 levels) | Not Specified | Further research needed for specific quantitative data | ISO 10993-4 | [8][9] |

Experimental Protocol: Platelet Activation Assay (Flow Cytometry)

This protocol outlines a method to assess platelet activation by measuring the expression of the surface marker P-selectin (CD62P) using flow cytometry.

-

Blood Collection: Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Incubation with PAA: Incubate platelet-rich plasma (PRP) or whole blood with the polyaspartic acid material or its extract for a specified time at 37°C. A positive control (e.g., thrombin) and a negative control (saline) should be included.

-

Antibody Staining: Add a fluorescently labeled anti-CD62P antibody to the samples and incubate in the dark at room temperature for 20-30 minutes.

-

Fixation: Fix the samples with a solution like 1% paraformaldehyde.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing CD62P.

-

Data Interpretation: An increase in the percentage of CD62P-positive platelets compared to the negative control indicates platelet activation.

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive assessment of a material's biocompatibility, taking into account the complex interactions within a living organism.

Experimental Protocol: Subcutaneous Implantation of a PAA Hydrogel (General Guideline)

This protocol provides a general framework for assessing the local tissue response to a subcutaneously implanted polyaspartic acid hydrogel in a rodent model (e.g., rat or mouse), based on ISO 10993-6 standards.

-

Material Preparation: Sterilize the PAA hydrogel samples (e.g., by autoclaving or gamma irradiation).

-

Animal Model: Use a sufficient number of healthy, adult animals for statistically significant results. Anesthetize the animals using an appropriate method.

-

Implantation: Make a small incision in the dorsal skin and create a subcutaneous pocket. Insert the sterile PAA hydrogel implant into the pocket. Suture the incision. A sham surgery group (incision without implant) should be included as a control.

-

Post-operative Care: Monitor the animals for signs of inflammation, infection, or distress at regular intervals.

-

Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.

-

Tissue Processing: Fix the tissue samples in 10% neutral buffered formalin, embed in paraffin, and section.

-

Staining and Microscopic Evaluation: Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis). A qualified pathologist should evaluate the tissue response, scoring for inflammation, fibrosis, neovascularization, and tissue degeneration.

Biodegradability of Polyaspartic Acid

The biodegradability of polyaspartic acid is a key advantage for its use in biomedical applications, as it allows for the material to be broken down and cleared from the body over time. Degradation can occur through both enzymatic and non-enzymatic (hydrolytic) pathways.

Enzymatic Degradation

Specific enzymes, known as polyaspartic acid hydrolases, have been identified that can cleave the peptide bonds in the PAA backbone[10]. These enzymes, found in various microorganisms, play a crucial role in the environmental degradation of PAA. In vivo, proteases present in biological fluids can also contribute to the breakdown of PAA.

Table 3: Summary of Biodegradability Data for Polyaspartic Acid

| Test Method | PAA Formulation | Degradation Period | % Degradation | Reference |

| CO2 Evolution Test (OECD 301B) | Poly(aspartic acid) | 28 days | 66.9% | [11] |

| CO2 Evolution Test (OECD 301B) | Poly(aspartic acid-lysine) copolymer | 28 days | 80.0% | [12] |

| River water incubation | Thermally synthesized poly(aspartic acid) | 15 days | Complete degradation | Not explicitly found, but inferred from general statements |

Experimental Protocol: Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This test method provides a standardized approach to assess the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.

-

Test Setup: Prepare a mineral medium containing the polyaspartic acid as the sole source of organic carbon. Inoculate the medium with a small amount of activated sludge, sewage, or soil microorganisms.

-

Incubation: Incubate the test flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days. Aerate the flasks with CO2-free air.

-

CO2 Trapping: Pass the effluent air through a series of traps containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution to capture the evolved CO2.

-

CO2 Measurement: Periodically titrate the remaining hydroxide in the traps to determine the amount of CO2 produced.

-

Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO2 within a 10-day window during the 28-day test period.

Hydrolytic Degradation

In addition to enzymatic degradation, the amide bonds in the PAA backbone can also undergo hydrolysis, particularly at physiological pH and temperature. The rate of hydrolytic degradation is generally slower than enzymatic degradation but can still contribute to the overall breakdown of the polymer.

Signaling Pathways and Logical Relationships

While polyaspartic acid itself is not known to directly activate specific signaling pathways, its degradation product, aspartic acid, is a non-essential amino acid that can participate in various cellular processes. Aspartic acid can act as an excitatory neurotransmitter and has been shown to influence signaling pathways such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways, which are involved in cell proliferation and survival[13][14][15].

Diagram 1: Experimental Workflow for Biocompatibility Assessment of Polyaspartic Acid

Caption: Workflow for assessing PAA biocompatibility.

Diagram 2: Degradation Pathways of Polyaspartic Acid

Caption: Enzymatic and hydrolytic degradation of PAA.

Conclusion

Polyaspartic acid stands out as a promising biomaterial with a favorable combination of biocompatibility and biodegradability. The extensive in vitro and in vivo data support its low toxicity and safe interaction with biological systems. Its degradation into the naturally occurring amino acid, aspartic acid, further enhances its appeal for transient medical applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate new PAA-based technologies for a wide range of biomedical applications. Further research focusing on the specific interactions of different PAA formulations with complex biological systems will continue to expand its utility in medicine.

References

- 1. hangta.group [hangta.group]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Complement Activation by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poly(aspartic acid) (PAA) hydrolases and PAA biodegradation: current knowledge and impact on applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Ubiquitous Presence and Functional Significance of Repeating Aspartic Acid Sequences in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Repeating aspartic acid (poly-Asp) sequences, characterized by consecutive aspartic acid residues, are intriguing protein motifs found across various organisms. These low-complexity regions are far from being functionally inert; they play critical roles in a myriad of biological processes, from the intricate orchestration of biomineralization to the fundamental principles of protein folding and gene regulation. Their unique physicochemical properties, primarily their high negative charge density, dictate their diverse functions and make them a subject of intense research. This technical guide provides a comprehensive overview of the natural occurrence of repeating aspartic acid sequences, their functional implications, and the experimental methodologies employed to study them. We delve into their pivotal role in regulating hydroxyapatite (B223615) crystallization, their influence on protein conformation, their involvement in molecular mimicry and signaling pathways, and their potential association with neurodegenerative diseases. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the multifaceted world of poly-Asp tracts.

Natural Occurrence and Distribution

Repeating aspartic acid sequences are found in a variety of proteins across different species. Their prevalence, while not as extensively studied as other repeats like polyglutamine, is significant. Analysis of protein databases reveals the presence of these motifs in proteins with diverse functions.

A study analyzing the RCSB Protein Data Bank (PDB) found that out of 39,684 unique structures, 173 contained ordered Aspartic acid/Glutamic acid (D/E)-rich repeat structures. Within these D/E-rich regions, the frequency of glutamic acid was higher (36.90%) than that of aspartic acid (27.02%)[1]. Databases like RepSeq and UniProt are valuable resources for identifying and analyzing the distribution of such repeats across different proteomes[2][3]. A search in the UniProt database for human proteins containing polyaspartic acid tracts of five or more consecutive residues highlights their presence in proteins involved in various cellular processes.

Table 1: Frequency of D/E-Rich Repeats in Ordered Protein Structures

| Amino Acid | Frequency of Occurrence in D/E-Rich Repeats (%) |

| Glutamic Acid (E) | 36.90 |

| Aspartic Acid (D) | 27.02 |

Data sourced from a study of 39,684 unique structures in the RCSB Protein Data Bank[1].

Functional Roles of Repeating Aspartic Acid Sequences

The inherent negative charge and flexibility of poly-Asp tracts underpin their diverse functional roles.

Biomineralization: The Master Regulators of Crystal Growth

One of the most well-characterized functions of repeating aspartic acid sequences is their role in biomineralization, the process by which living organisms produce minerals. They are particularly important in the formation of hydroxyapatite [Ca10(PO4)6(OH)2], the primary mineral component of bone and teeth.

Poly-Asp sequences are found in several non-collagenous proteins (NCPs) that are crucial for controlling hydroxyapatite crystallization. These sequences mimic the function of acidic proteins in the extracellular matrix of hard tissues[4]. Their primary role is to inhibit the spontaneous and uncontrolled precipitation of hydroxyapatite in the bulk solution, thereby allowing for controlled intrafibrillar mineralization of collagen[1][5]. The length of the polyaspartate chain is a critical determinant of its function. Longer chains are more effective at inhibiting bulk crystallization and promoting organized mineral deposition within collagen fibrils. This is achieved by stabilizing amorphous calcium phosphate (B84403) (ACP), a precursor to crystalline hydroxyapatite, and preventing its rapid conversion to a crystalline phase[1][5].

Table 2: Influence of Polyaspartate Chain Length on Hydroxyapatite Nucleation

| Polyaspartate (pAsp) Chain Length | Effect on Bulk Crystallization | Intrafibrillar Mineralization | Mechanism of Action |

| pAsp6 | Minimal inhibition | Limited | Weak stabilization of amorphous calcium phosphate (ACP) |

| pAsp10 | Moderate inhibition | Enhanced | Increased stabilization of ACP, allowing for diffusion into collagen fibrils |

| pAsp25 | Strong inhibition | Optimal | Potent stabilization of ACP, preventing bulk precipitation and facilitating controlled intrafibrillar mineralization |

| pAsp55 | Very strong inhibition | Reduced (at high conc.) | High concentration may lead to excessive sequestration of calcium ions, hindering mineralization |

This table summarizes qualitative and quantitative findings from studies on the effect of polyaspartate chain length on collagen mineralization[1][5].

Table 3: Key Non-Collagenous Proteins with Aspartic Acid-Rich Regions in Biomineralization

| Protein | Key Function in Biomineralization |

| Bone Sialoprotein (BSP) | Nucleation of hydroxyapatite crystals. |

| Osteopontin (OPN) | Inhibition of hydroxyapatite crystal growth. |

| Dentin Sialophosphoprotein (DSPP) | Regulation of dentin mineralization. |

| Dentin Matrix Protein 1 (DMP1) | Nucleation and growth of hydroxyapatite in dentin. |

This table highlights some of the key non-collagenous proteins with acidic domains that play crucial roles in biomineralization[4][6][7][8][9].

Protein Folding and Conformation

Repeating aspartic acid sequences can influence the local conformation of a polypeptide chain. Due to electrostatic repulsion between the negatively charged side chains, these regions tend to adopt extended or turn-like structures rather than compact folds. This intrinsic structural preference can have significant implications for protein folding, potentially acting as initiation sites for the folding process.

Molecular Mimicry and Gene Regulation

The high negative charge density of poly-Asp tracts allows them to mimic the phosphate backbone of DNA and RNA. This property enables proteins containing these sequences to engage in "molecular mimicry," where they can bind to DNA- or RNA-binding proteins and modulate their activity[1][10]. This can have profound effects on gene regulation, including transcription and mRNA processing.

Involvement in Signaling Pathways

The ability of aspartic acid-rich regions to participate in protein-protein interactions and molecular mimicry implicates them in various signaling pathways.

The SET-PP2A Signaling Axis: A Case Study

A prominent example is the SET protein, a potent inhibitor of Protein Phosphatase 2A (PP2A). PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating numerous cellular processes by dephosphorylating a wide range of protein substrates[11][12][13][14][15][16]. The SET protein possesses a highly acidic C-terminal domain rich in aspartic and glutamic acid residues. This acidic tail is critical for its inhibitory function, as it interacts with the catalytic subunit of PP2A, blocking its active site and preventing it from dephosphorylating its targets. This inhibition of PP2A by SET has been implicated in the progression of various cancers and in Alzheimer's disease[10][12].

Potential Role in Neurodegenerative Diseases

While repeat expansion disorders involving polyglutamine (e.g., Huntington's disease) and polyalanine are well-established, the direct involvement of repeating aspartic acid sequences in neurodegenerative diseases is less clear. However, there are indirect links that warrant further investigation.

Caspase-3, a key executioner enzyme in apoptosis (programmed cell death), has a substrate preference that includes a P4 aspartate residue. This enzyme is implicated in the cleavage of several proteins central to neurodegenerative diseases, including the amyloid precursor protein (APP) and huntingtin[5][7][9][10][17][18][19][20][21]. The cleavage of these proteins can generate toxic fragments that contribute to disease pathology. While not a direct result of poly-Asp expansion, the presence of aspartic acid residues at these cleavage sites highlights the importance of this amino acid in the proteolytic cascades relevant to neurodegeneration. Further research is needed to explore whether polyaspartic acid tracts exist in other proteins implicated in neurodegenerative diseases and if they play a role in protein aggregation or toxicity.

Experimental Protocols for Studying Repeating Aspartic Acid Sequences

A variety of experimental techniques are employed to identify, characterize, and understand the function of repeating aspartic acid sequences.

Identification and Quantification

-

Database Searches: Bioinformatic tools and databases like UniProt and RepSeq can be used to identify proteins containing poly-Asp tracts[2][3].

-

Mass Spectrometry: Bottom-up proteomics approaches using mass spectrometry can identify and quantify proteins with these repeats in complex biological samples.

Synthesis of Polyaspartic Acid Peptides

-

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides with defined sequences, including those with repeating aspartic acid residues. The protocol involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Workflow for Solid-Phase Peptide Synthesis (SPPS):

A simplified workflow for Solid-Phase Peptide Synthesis.

Structural Characterization

-

Circular Dichroism (CD) Spectroscopy: CD is a rapid and sensitive technique used to determine the secondary structure of proteins and peptides in solution. It can reveal whether a poly-Asp sequence adopts a random coil, helical, or other conformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, including the conformation and dynamics of peptides in solution. 2D NMR techniques like TOCSY and NOESY are particularly powerful for assigning resonances and determining through-space proximities between atoms.

Functional Assays

-

Hydroxyapatite Nucleation and Growth Assays:

-

Calcium Binding Assays:

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between polyaspartate and calcium ions[18][25][30][31][32][33][34][35][36][37].

-

-

Collagen Mineralization Studies:

Conclusion and Future Perspectives

Repeating aspartic acid sequences are functionally significant motifs that play crucial roles in a diverse range of biological processes. Their ability to regulate biomineralization, influence protein folding, and participate in molecular mimicry highlights their importance in cellular function. The development of advanced analytical techniques has enabled a deeper understanding of these intriguing protein domains.

For drug development professionals, the unique properties of poly-Asp tracts offer exciting opportunities. Their high affinity for calcium makes them attractive for developing bone-targeting drug delivery systems. Furthermore, their involvement in signaling pathways, such as the SET-PP2A axis, suggests that they could be targeted for therapeutic intervention in diseases like cancer and neurodegenerative disorders.

Future research should focus on a more systematic and large-scale identification and characterization of proteins containing polyaspartic acid repeats. Elucidating the precise molecular mechanisms by which these sequences function in different biological contexts will be crucial. A deeper understanding of their role in disease pathogenesis will undoubtedly open up new avenues for the development of novel diagnostics and therapeutics. The continued exploration of these seemingly simple yet functionally complex protein motifs promises to yield valuable insights into fundamental biological processes and provide innovative solutions for human health.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. RepSeq – A database of amino acid repeats present in lower eukaryotic pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Stabilisation of amorphous calcium phosphate in polyethylene glycol hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Huntingtin inhibits caspase‐3 activation | The EMBO Journal [link.springer.com]

- 10. The interaction of SET and protein phosphatase 2A as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interplay Between Protein Phosphatase 2A (PP2A) and SE Translocation (SET) as Macromolecular Target of Anticancer Compounds: A Combined Computational and Experimental Study [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Interaction Mechanism of Intrinsically Disordered PP2A Inhibitor Proteins ARPP-16 and ARPP-19 With PP2A [frontiersin.org]

- 14. Quantitative proteomics reveals novel protein interaction partners of PP2A catalytic subunit in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. Identification of PP2A complexes and pathways involved in cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. Caspase-3-mediated cleavage of amyloid precursor protein and formation of amyloid Beta peptide in traumatic axonal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein Clumps in Alzheimer’s Share Features with Parkinson’s and Huntington’s, Study Finds [wfneurology.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Interaction of Proteins Involved in Neuronal Proteinopathies [mdpi.com]

- 24. uniprot.org [uniprot.org]

- 25. brookhaveninstruments.com [brookhaveninstruments.com]

- 26. research.colostate.edu [research.colostate.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]

- 29. youtube.com [youtube.com]

- 30. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry [bio-protocol.org]

- 31. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry [en.bio-protocol.org]

- 33. edepot.wur.nl [edepot.wur.nl]

- 34. uniprot.org [uniprot.org]

- 35. Syntheses, properties and mechanistic studies of 8-aminooctanoic acid-modified polyaspartic acid polymers for calcium scale inhibition - Arabian Journal of Chemistry [arabjchem.org]

- 36. PeptideAtlas - Search Proteome [peptideatlas.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. mdpi.com [mdpi.com]

The Genesis of a Green Polymer: An In-depth Technical Guide to the Discovery and History of Polyaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyaspartic acid (PASA), a biodegradable and water-soluble polymer, has emerged as a versatile platform in various scientific and industrial sectors, most notably in drug delivery and development. Its protein-like backbone offers a unique combination of biocompatibility and functionality. This technical guide provides a comprehensive overview of the discovery and historical development of polyaspartic acid polymers. It delves into the seminal moments of its synthesis, the evolution of production methodologies, and the expansion of its applications, with a particular focus on its relevance to the pharmaceutical sciences. This document details the key experimental protocols for its synthesis, presents quantitative data in a comparative format, and visualizes the fundamental pathways associated with its creation and function.

A Serendipitous Discovery and Early Developments

The journey of polyaspartic acid began in the late 19th century with the work of the Italian chemist Hugo Schiff. In 1897, through the thermal polycondensation of aspartic acid, Schiff synthesized the first oligomeric sodium polyaspartate.[1][2] This pioneering work laid the foundation for future investigations into this intriguing polymer. However, it was later proposed that this thermal polymerization process proceeds through a polysuccinimide (PSI) intermediate, which is then hydrolyzed to form polyaspartic acid.[1][3]

For a considerable period, polyaspartic acid remained a subject of academic curiosity. It wasn't until the latter half of the 20th century that its potential as a biodegradable and environmentally friendly alternative to conventional polymers began to be recognized. The growing concerns over the environmental impact of non-biodegradable polymers like polyacrylates spurred research into sustainable alternatives, bringing polyaspartic acid to the forefront.[4]

The Evolution of Synthesis: From Laboratory Curiosity to Industrial Production

The industrial production of polyaspartic acid has evolved significantly from Schiff's initial thermal condensation method. Today, three primary methods dominate the manufacturing landscape, each with its own set of advantages and characteristics.[4] A fourth method, the ring-opening polymerization of N-carboxyanhydrides (NCAs), offers precise control over the polymer's structure and is predominantly used in research and for specialized biomedical applications.

Thermal Polycondensation of Aspartic Acid

This method, a direct descendant of Schiff's original work, remains a cornerstone of industrial PASA production. It involves heating L-aspartic acid, often in the presence of an acid catalyst such as phosphoric acid, to temperatures typically above 180°C.[3][4] This process leads to the formation of polysuccinimide (PSI), a water-insoluble intermediate. The PSI is then subjected to alkaline hydrolysis, typically using sodium hydroxide (B78521), to open the succinimide (B58015) rings and yield the sodium salt of polyaspartic acid.[3] This process results in a racemic mixture of D- and L-aspartic acid units and a random distribution of α and β amide linkages, typically in a 30:70 ratio.[3]

Experimental Protocol: Thermal Polycondensation of L-Aspartic Acid

Objective: To synthesize polysuccinimide (PSI) via thermal polycondensation of L-aspartic acid.

Materials:

-

L-aspartic acid

-

o-phosphoric acid (85%)

-

Deionized water

Procedure:

-

A mixture of L-aspartic acid and o-phosphoric acid (e.g., 10 wt% of the aspartic acid) is prepared.

-

The mixture is heated in a reaction vessel equipped with a stirrer and a system for water removal (e.g., a Dean-Stark trap) to a temperature of 180-260°C.[5]

-

The polycondensation reaction is carried out for a period of 1 to 4.5 hours under vacuum or a nitrogen atmosphere.[6]

-

The resulting solid polysuccinimide is then cooled and washed with water and methanol to remove the catalyst and any unreacted monomer.

-

The purified PSI is dried under vacuum.

Experimental Protocol: Alkaline Hydrolysis of Polysuccinimide

Objective: To hydrolyze polysuccinimide (PSI) to form sodium polyaspartate.

Materials:

-

Polysuccinimide (PSI)

-

Sodium hydroxide (NaOH) solution (e.g., 10-20 wt%)

-

Deionized water

-

Hydrochloric acid (HCl) or acetic acid (for acidification if the free acid form is desired)

-

Ethanol (for precipitation)

Procedure:

-

The synthesized PSI is suspended in deionized water.

-

An aqueous solution of sodium hydroxide is added dropwise to the PSI suspension at a controlled temperature (e.g., 60-80°C) while stirring.[7] The pH is maintained at a value greater than 9.

-

The reaction mixture is stirred until the PSI is completely dissolved, indicating the formation of sodium polyaspartate.

-

To obtain the free acid form, the solution can be acidified with an acid like HCl.

-

The sodium polyaspartate can be isolated by precipitation in a non-solvent like ethanol, followed by filtration and drying.

Polymerization of Maleic Anhydride (B1165640) and Ammonia (B1221849)

An alternative industrial route to polyaspartic acid involves the use of readily available and less expensive starting materials: maleic anhydride and ammonia.[8] In this process, maleic anhydride is first reacted with ammonia to form an ammonium (B1175870) salt of maleic acid or maleamic acid.[9] This intermediate is then thermally polymerized at high temperatures (160-240°C) to yield polysuccinimide.[1][10] Similar to the previous method, the resulting PSI is then hydrolyzed to polyaspartic acid. This method also produces a polymer with a random distribution of α and β linkages.

Experimental Protocol: Polyaspartic Acid from Maleic Anhydride and Ammonia

Objective: To synthesize polyaspartic acid from maleic anhydride and ammonia.

Materials:

-

Maleic anhydride

-

Ammonia solution (e.g., 28 wt%)

-

Deionized water

-

Sodium hydroxide solution

Procedure:

-

Maleic anhydride is hydrolyzed in water by heating to approximately 60°C to form maleic acid.

-

The solution is cooled, and an ammonia solution is added dropwise to form ammonium maleate (B1232345). The reaction is typically aged for a few hours at an elevated temperature (e.g., 85°C).

-

The resulting ammonium maleate solution is then subjected to thermal polymerization by heating to 180-190°C in a suitable reaction medium (e.g., heat transfer oil) to form polysuccinimide.

-

The polysuccinimide is then hydrolyzed with a sodium hydroxide solution as described in the previous protocol to yield sodium polyaspartate.

Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)

For applications requiring a high degree of control over the polymer's molecular weight, stereochemistry, and linkage type (α or β), the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of aspartic acid esters is the method of choice.[11] This laboratory-scale technique allows for the synthesis of well-defined poly(aspartic acid) derivatives. The process typically involves the synthesis of a protected aspartic acid NCA, such as β-benzyl L-aspartate NCA, followed by its polymerization initiated by a nucleophile (e.g., a primary amine).[12] Subsequent deprotection of the side chains yields poly(aspartic acid) with a controlled structure, for instance, purely α-linked poly(L-aspartic acid).

Experimental Protocol: Synthesis of β-Benzyl L-Aspartate N-Carboxyanhydride (BLA-NCA)

Objective: To synthesize the NCA monomer for controlled polymerization.

Materials:

-

β-benzyl-L-aspartate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane

-

Ethyl acetate

Procedure:

-

β-benzyl-L-aspartate is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of triphosgene in anhydrous THF is added dropwise to the suspension at a controlled temperature (e.g., 40-50°C).

-

The reaction is monitored until the starting material is consumed (e.g., by TLC or IR spectroscopy).

-

The reaction mixture is filtered to remove any insoluble byproducts.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a solvent/anti-solvent system such as ethyl acetate/hexane.[13]

Experimental Protocol: Ring-Opening Polymerization of BLA-NCA

Objective: To synthesize poly(β-benzyl-L-aspartate) with controlled molecular weight.

Materials:

-

β-Benzyl L-aspartate N-carboxyanhydride (BLA-NCA)

-

Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

-

Initiator (e.g., n-hexylamine)

Procedure:

-

The purified BLA-NCA is dissolved in an anhydrous solvent in a flame-dried, inert atmosphere glovebox or Schlenk line.

-

The desired amount of initiator is added to the NCA solution to achieve the target degree of polymerization.

-

The polymerization is allowed to proceed at room temperature for a specified time. The reaction progress can be monitored by IR spectroscopy (disappearance of the NCA anhydride peaks).

-

The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or ether), followed by filtration and drying under vacuum.

-

The benzyl (B1604629) protecting groups are then removed (e.g., by catalytic hydrogenation or acidolysis) to yield poly(L-aspartic acid).

Quantitative Comparison of Synthesis Methods

The choice of synthesis method has a profound impact on the properties of the resulting polyaspartic acid. The following table summarizes key quantitative data associated with the different synthetic routes, providing a basis for selecting the most appropriate method for a given application.

| Synthesis Method | Typical Molecular Weight (Mw) | Polydispersity Index (PDI) | Yield | α:β Linkage Ratio | Stereochemistry |

| Thermal Polycondensation of Aspartic Acid | 1,000 - 50,000 g/mol [14] | Broad | High (>90%)[4] | ~30:70[3] | Racemic (D,L)[3] |

| Polymerization of Maleic Anhydride & Ammonia | 10,000 - 20,000 g/mol [10][15] | Broad | Very High (>98%)[10][15] | Varies, typically more β | Racemic (D,L) |